Cav2.2 (N-Type) Calcium Channel Inhibition: Xidecaflur vs. a High-Affinity Small Molecule Blocker
Xidecaflur inhibits the human Cav2.2 (N-type) voltage-gated calcium channel with an IC50 of 7,000 nM [1]. In contrast, a high-affinity small molecule Cav2.2 blocker (CHEMBL2180898/BDBM50399546) exhibits an IC50 of 240 nM under similar assay conditions [2]. This 29-fold difference in potency defines Xidecaflur as a low-to-moderate affinity Cav2.2 ligand, making it a useful negative control or tool for studying partial channel modulation, rather than for strong blockade.
| Evidence Dimension | Cav2.2 calcium channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 7,000 nM |
| Comparator Or Baseline | CHEMBL2180898/BDBM50399546: IC50 = 240 nM |
| Quantified Difference | Xidecaflur is 29.2-fold less potent |
| Conditions | Inhibition of human Cav2.2 endogenously expressed in SH-SY5Y cells, assessed by calcium influx FLIPR assay (Xidecaflur) vs. inhibition of Cav2.2 expressed in HEK293 cells, FLIPR assay (Comparator) |
Why This Matters
This potency gap allows researchers to select Xidecaflur for experiments requiring sub-maximal Cav2.2 inhibition, avoiding full channel blockade and potential off-target effects associated with high-affinity ligands.
- [1] BindingDB. BDBM50561000 (Xidecaflur). Target: Voltage-dependent N-type calcium channel subunit alpha-1B (Cav2.2). IC50: 7.00E+3 nM. View Source
- [2] BindingDB. BDBM50399546 (CHEMBL2180898). Target: Voltage-dependent N-type calcium channel subunit alpha-1B (Cav2.2). IC50: 240 nM. View Source
